Thallium(1+) propan-2-olate
Description
Contextualization of Thallium(I) in Contemporary Inorganic and Organometallic Synthesis
Thallium, a post-transition metal in group 13 of the periodic table, primarily exists in two oxidation states: +1 and +3. wikipedia.orgaau.dk The thallium(I) ion (Tl⁺) is the more stable of the two due to the inert pair effect, which describes the reluctance of the 6s² electrons to participate in bonding. wikipedia.org This stability makes Tl(I) compounds prominent in synthetic chemistry.
In inorganic and organometallic synthesis, thallium(I) compounds are utilized for their unique reactivity. They serve as reagents in metathesis reactions, where the precipitation of insoluble thallium halides drives the reaction forward. rsc.org Thallium(I) alkoxides, in particular, are employed as bases and as transfer agents for alkoxide ligands to other metals. rsc.orgacs.org The structural diversity of thallium(I) compounds, which can range from simple salts to complex coordination polymers, further enhances their utility in materials research. mdpi.com
Academic Significance of Thallium(1+) propan-2-olate as a Research Target
This compound, also known as thallium(I) isopropoxide, has the chemical formula TlOCH(CH₃)₂. ontosight.ai Its academic significance stems from its role as a representative thallium(I) alkoxide with moderate steric bulk, influencing its reactivity and the structure of its derivatives. Research involving this compound often aims to understand fundamental principles of coordination chemistry, reaction mechanisms, and the synthesis of novel materials. ontosight.aiacs.org The study of its reactions provides insights into the behavior of metal alkoxides in general, which are a cornerstone of sol-gel processes and catalyst development.
Overview of Key Research Domains for this compound
The primary research areas for this compound encompass its use as a reagent in organic synthesis and as a precursor in materials science. In organic chemistry, it has been explored for its utility in reactions such as the formation of ethers and the alkylation of various substrates. ontosight.aiacs.org In materials science, it serves as a building block for creating mixed-metal alkoxides and oxides with potential applications in electronics and photonics. ontosight.aiacs.org For instance, the reaction of thallium(I) alkoxides with titanium alkoxides has been shown to produce novel Tl-Ti double alkoxides, which are of interest for creating complex ceramic materials. acs.orgresearchgate.net
Detailed Research Findings
Synthesis and Properties
This compound can be synthesized by reacting thallium(I) salts with propan-2-ol in the presence of a base. ontosight.ai It is typically a solid at room temperature and is soluble in a range of organic solvents. ontosight.ai The reaction of thallium(I) isopropoxide with carbon disulfide has been reported to yield tetraisopropyl orthocarbonate. acs.org
Interactive Data Table: Properties of Thallium(I) Alkoxides
| Compound Name | Formula | Molecular Weight ( g/mol ) | Physical State at RT |
| Thallium(I) ethoxide | C₂H₅OTl | 250.45 | Cloudy liquid |
| This compound | C₃H₇OTl | 264.48 | Solid |
Data sourced from various chemical databases and research articles. ontosight.aiamericanelements.com
Reactivity and Applications
The reactivity of this compound is characteristic of a metal alkoxide. It can act as a strong base and as a nucleophile. ontosight.ai Its use in the synthesis of other metal complexes is a significant area of research. For example, it has been used in the synthesis of indium(III) complexes. researchgate.net The reaction with metal halides often proceeds smoothly due to the precipitation of the corresponding thallium(I) halide. rsc.org
Research has also explored the formation of double alkoxides. For instance, the reaction between Ti(OPrⁱ)₄ and Tl(OPrⁱ) can lead to the formation of complex thallium-titanium double alkoxides. acs.org These materials are investigated for their structural properties and potential as precursors to ceramic materials.
Structure
3D Structure of Parent
Properties
CAS No. |
39262-04-9 |
|---|---|
Molecular Formula |
C3H7OTl |
Molecular Weight |
263.47 g/mol |
IUPAC Name |
propan-2-olate;thallium(1+) |
InChI |
InChI=1S/C3H7O.Tl/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
InChI Key |
XRZWCXPPVXLYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].[Tl+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Diverse Preparative Routes for Thallium(1+) propan-2-olate
The preparation of this compound can be achieved through several synthetic strategies, primarily involving direct metal-alcohol reactions, salt metathesis, and protonolysis.
The direct reaction of thallium metal with an alcohol represents a fundamental approach to synthesizing thallium(I) alkoxides. For the preparation of this compound, this involves the reaction of metallic thallium with propan-2-ol. Research has shown that fresh, unoxidized thallium metal does not readily react with alcohols, even at elevated temperatures. iaea.org However, the reaction proceeds when the metal is exposed to air. iaea.org This suggests that an initial oxidation of the thallium surface is a critical optimization step, with atmospheric oxygen likely acting as an initiator for the reaction.
The general reaction for the ethoxide counterpart, which can be extrapolated to propan-2-olate, is facilitated by the presence of air, leading to the formation of the thallous alkoxide. iaea.org For less reactive metals, the use of a catalyst is often required to achieve a successful synthesis of the corresponding alkoxide. iaea.orgiaea.org The reactivity in these direct syntheses is also influenced by the acidity of the alcohol; for instance, ethanol (B145695), being more acidic than isopropanol (B130326), generally reacts faster with metals. iaea.org
| Factor | Observation | Optimization Strategy | Reference |
|---|---|---|---|
| Metal Surface | Fresh, unoxidized thallium metal is unreactive with alcohols. | Expose thallium metal to air to form a surface oxide layer. | iaea.org |
| Atmosphere | The reaction to form thallous ethoxide occurs in the presence of air. | Conduct the reaction in an oxygen-containing atmosphere. | iaea.org |
| Alcohol Acidity | Reactivity decreases with decreasing alcohol acidity (e.g., ethanol > isopropanol). | Longer reaction times or heating may be required for less acidic alcohols like propan-2-ol. | iaea.org |
Salt metathesis is a common and efficient method for preparing transition metal and main group alkoxides. rsc.org This route involves the reaction of a thallium(I) salt with an alkali metal alkoxide, such as lithium or sodium propan-2-olate. A significant advantage of this method is the use of commercially available starting materials. rsc.org
A typical reaction involves combining a thallium(I) salt with a non-coordinating anion, such as thallium(I) hexafluorophosphate (B91526) (TlPF₆), with an alkali metal isopropoxide. rsc.orgresearchgate.net The driving force for this reaction is often the formation of an insoluble alkali metal salt (e.g., LiPF₆) or thallium halide (e.g., TlCl), which precipitates from the reaction mixture, thereby preventing the formation of mixed-metal species and driving the equilibrium towards the desired this compound product. rsc.org Studies on related bulky alkoxides have shown that this method can produce dimeric thallium(I) alkoxide complexes, such as [Tl₂(OR)₂]. rsc.orgnsf.gov
| Thallium(I) Salt | Alkali Metal Alkoxide | Typical Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| TlPF₆ | LiOR (e.g., Lithium propan-2-olate) | TlOR or Tl₂(OR)₂ | Formation of insoluble LiPF₆ drives the reaction. | rsc.orgresearchgate.net |
| Tl(I) Halide (e.g., TlCl) | NaOR or KOR | TlOR | Precipitation of insoluble alkali halide (e.g., NaCl) pushes equilibrium. | wayne.edu |
Protonolysis offers an alternative pathway to thallium(I) alkoxides. This synthetic route typically involves the reaction of a precursor containing a basic ligand, such as a thallium(I) amide or alkyl, with an alcohol. rsc.orgwayne.edu In the case of this compound synthesis, propan-2-ol acts as the proton source, protonating the amide or alkyl group, which is eliminated as a neutral amine or alkane. This process cleanly generates the desired thallium(I) alkoxide. rsc.org
While protonolysis is recognized for its clean reaction profiles and high yields, its application can be constrained by the limited commercial availability and stability of the required organothallium or thallium amide precursors. rsc.org This limitation often makes salt metathesis a more practical and widely used approach in synthetic chemistry. rsc.orgwayne.edu Calorimetric studies on the protonolysis of related organometallic compounds, such as organogold(I) complexes, have been used to determine bond dissociation energies, a technique that could be applied to study the energetics of Tl-O bond formation via this route. uva.es
Mechanistic Elucidation of Thallium-Oxygen Bond Formation
Understanding the mechanism of how the thallium-oxygen bond is formed is essential for controlling reaction outcomes and designing improved synthetic protocols. Kinetic studies and computational modeling are two powerful tools used for this purpose.
Kinetic investigations provide quantitative data on reaction rates and the factors that influence them. Studies on related thallium systems reveal that the formation of thallium compounds can be governed by kinetic rather than thermodynamic control. qucosa.de For example, in the synthesis of a thallium(I) diazotate using thallium(I) propoxide, the kinetically favored (Z)-isomer was formed, despite the (E)-isomer being more thermodynamically stable. qucosa.dersc.org
The reactivity of thallium alkoxide precursors can differ based on their nature and degree of association in solution; for instance, thallium ethoxide (TlOEt) and thallium propoxide (TlOPr) have been observed to react differently under similar conditions. qucosa.dersc.org Furthermore, kinetic studies of thallium(I)-thallium(III) exchange reactions in the presence of 2-propanol have shown that the formation of solvato-complexes can lead to lower reaction rates. osti.gov The progress of these reactions can be monitored using techniques such as low-temperature NMR spectroscopy and time-resolved UV-Vis spectrophotometry, including stopped-flow methods for fast reactions. rsc.orgdiva-portal.org
| Factor | Observation | Mechanistic Implication | Reference |
|---|---|---|---|
| Reaction Control | Formation of the less stable (Z)-isomer is preferred. | The reaction pathway is under kinetic control, where the transition state of lowest energy is favored. | qucosa.de |
| Alkoxide Precursor | TlOEt and TlOPr exhibit different reactivities. | The degree of association and structure of the alkoxide in solution affects its reactivity. | qucosa.dersc.org |
| Solvent Effects | 2-propanol can form solvato-complexes, lowering reaction rates in Tl(I)/Tl(III) exchange. | Solvent coordination to the metal center can influence the energy of intermediates and transition states. | osti.gov |
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction pathways of thallium alkoxide formation at a molecular level. researchgate.netrsc.org These theoretical studies can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. caltech.edu
For instance, quantum chemical calculations at the CCSD(T) level were used to confirm experimental findings that the formation of thallium(I) (Z)-methanediazotate from a nitrosourea (B86855) and thallium(I) propoxide is kinetically preferred over the more stable (E)-isomer. qucosa.de Such calculations provide critical insights into reaction mechanisms that are difficult to obtain experimentally. Theoretical models have also been used to predict geometric parameters, such as the Tl-O bond length in a related thallium(I) compound, which was calculated to be 2.42 Å, in good agreement with experimental data. qucosa.de In studies of other thallium compounds, DFT calculations using functionals like B3LYP with basis sets such as LanL2DZ have been successfully employed to analyze structure and bonding. researchgate.net
| Computational Method | Information Obtained | Example Finding | Reference |
|---|---|---|---|
| CCSD(T) | Reaction energetics, thermodynamic vs. kinetic control. | Confirmed that the observed product was the kinetic, not thermodynamic, isomer. | qucosa.de |
| DFT (e.g., B3LYP/LanL2DZ) | Optimized geometries, bond lengths, reaction mechanisms. | Used to analyze bonding and structure in thallium complexes. | researchgate.netrsc.org |
| DFT | Analysis of intermediates and transition states. | Elucidated multi-step pathways in metal-alkoxide reactions, including substitution and elimination steps. | caltech.edu |
Elucidation of Advanced Structural Features and Aggregation Phenomena
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods are crucial for understanding the nuanced structural details of Thallium(1+) propan-2-olate beyond simple identification, revealing insights into its solution-state structure, bonding, and aggregation.
High-resolution NMR spectroscopy, particularly utilizing the 205Tl nucleus, is a powerful tool for probing the structure of thallium(I) alkoxides in solution. rsc.orghuji.ac.il For thallium(I) alkoxides with smaller alkyl groups, such as propan-2-olate, solution-state NMR data are consistent with the predominance of tetrameric species, [Tl(OR)]₄, which adopt a cubane-like structure. rsc.orgnih.govsandia.gov
The 205Tl NMR spectra of these tetramers are distinctive, typically showing a three-line pattern that results from spin-spin coupling between the two NMR-active isotopes, 203Tl and 205Tl. rsc.org The chemical shifts (δ) and coupling constants (J) are sensitive to the electronic environment of the thallium nucleus. The acidity of the parent alcohol influences the degree of covalency in the Tl-O bond, which in turn is reflected in the 205Tl chemical shifts. nih.govsandia.gov In contrast, thallium alkoxides with more sterically demanding ligands have been shown to form dimeric complexes, Tl₂(OR)₂, which can exist as different conformers identifiable by ¹H NMR spectroscopy. rsc.org
| Compound | Alkyl Group (R) | 205Tl Chemical Shift (δ, ppm) | Coupling Constant J(203Tl–205Tl) (Hz) |
| [Tl(OCH₂CH₃)]₄ | Ethoxide | 1373 | 2550 |
| [Tl(OCH(CH₃)₂)]₄ | Propan-2-olate | 1582 | 2605 |
| [Tl(OC(CH₃)₃)]₄ | tert-Butoxide | 1807 | 2470 |
| [Tl(OCH₂C(CH₃)₃)]₄ | Neopentoxide | 1430 | 2560 |
Table 1: 205Tl NMR Spectroscopic Data for a Series of Tetrameric Thallium(I) Alkoxides in Toluene Solution. Data sourced from reference rsc.org.
Vibrational spectroscopy provides a direct probe into the bonding motifs of this compound, particularly within its characteristic [Tl-O]₄ cubane (B1203433) core. acs.org Infrared (IR) and Raman spectra are complementary techniques that reveal the vibrational modes of the molecule, which are dictated by bond strengths and molecular geometry. su.senih.gov
The analysis of the Tl-O stretching and bending vibrations is fundamental for confirming the structure and understanding the bonding. The frequencies of these vibrations are characteristic of the cubane-like cage structure formed by the alternating thallium and oxygen atoms. acs.org The number and activity (IR vs. Raman) of these modes are determined by the symmetry of the [Tl(OR)]₄ molecule. americanpharmaceuticalreview.com For instance, in a molecule with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice-versa (the rule of mutual exclusion). The appearance of multiple bands in the Tl-O stretching region of the spectra for tetrameric thallium(I) alkoxides supports the proposed cage structure. acs.org
| Compound | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| [Tl(OCH₃)]₄ | Tl-O Stretch | 508, 483, 450 | 490, 469, 437 |
| Tl-O-Tl/O-Tl-O Bend | 295, 260 | 275, 240, 215 | |
| [Tl(OCH₂CH₃)]₄ | Tl-O Stretch | 515, 477, 438 | 493, 455, 420 |
| Tl-O-Tl/O-Tl-O Bend | 290, 255 | 270, 235, 205 |
Table 2: Representative Infrared and Raman Frequencies for the [Tl-O]₄ Core of Tetrameric Thallium(I) Methoxide and Ethoxide. These values illustrate the typical frequency ranges for the vibrational modes in thallium(I) alkoxide cubanes. Data interpreted from reference acs.org.
Mass spectrometry (MS) is an essential technique for characterizing the oligomeric nature of metal alkoxides in the gas phase. nih.gov Studies on thallium(I) alkoxides have revealed the presence of various species upon ionization. For example, the mass spectrum of thallium(I) phenoxide showed evidence of both monomeric and dimeric species. rsc.org
It is common for the larger oligomeric structures that exist in solution, such as the [Tl(OR)]₄ tetramer, to undergo fragmentation under the high-energy conditions of the mass spectrometer. This results in the detection of smaller units like monomers and dimers. rsc.org The observation of ion fragments containing multiple thallium atoms, such as Tl₂-containing species, provides direct evidence of the compound's ability to form aggregates. rsc.org
Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography provides definitive information about the solid-state structure, revealing the precise arrangement of atoms and the nature of intermolecular interactions.
The solid-state structure of thallium(I) alkoxides is highly dependent on the steric bulk of the alkoxide ligand. nih.govsandia.gov For ligands with low steric hindrance, including propan-2-olate, the favored structural motif is a tetrameric cubane-like structure, [Tl(OR)]₄. nih.govsandia.gov This motif consists of a distorted cube with thallium and oxygen atoms occupying alternating vertices.
In contrast, when more sterically demanding ligands such as aryloxides are used, the formation of the compact cubane structure is prevented. These compounds instead tend to adopt one-dimensional, chain-like polymeric structures in the solid state. nih.govsandia.gov Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in metal alkoxides, although specific polymorphs of this compound have not been detailed. google.com
| Ligand Type | Example Ligand (OR) | Solid-State Motif | Reference |
| Small Alkoxide | -OCH(CH₃)₂ (propan-2-olate) | Tetrameric Cubane | nih.gov |
| Small Alkoxide | -OCH₂C(CH₃)₃ (neopentoxide) | Tetrameric Cubane | nih.gov |
| Bulky Aryloxide | -OC₆H₃(Me)₂-2,6 | Linear Polymer | nih.govsandia.gov |
| Bulky Aryloxide | -OC₆H₃(CHMe₂)₂-2,6 | Linear Polymer | nih.govsandia.gov |
Table 3: Correlation between Ligand Steric Bulk and Solid-State Structural Motif in Thallium(I) Alkoxides.
The coordination chemistry of the Tl(I) ion is exceptionally flexible, leading to a wide variety of supramolecular assemblies. acs.orgnih.gov This is often governed by the stereochemically active lone pair of electrons, which can result in a hemidirected coordination sphere, where ligands occupy only a portion of the space around the metal center. researchgate.net
While "thallophilic" interactions (Tl···Tl contacts) are a known feature in some Tl(I) compounds, they are generally very long (approaching or exceeding 4.0 Å) in carboxylate and likely alkoxide systems and are not considered the primary driving force for aggregation compared to oxygen bridging. acs.orgnih.govpsu.edu The coordination environment around the Tl(I) ion is adaptable, with the metal center readily accommodating different coordination numbers to facilitate the formation of extended supramolecular structures. acs.orgmdpi.com
Gas-Phase Structural Probes and Theoretical Comparisons
The elucidation of the intrinsic structure of thallium(I) alkoxides, free from intermolecular interactions present in the solid state, necessitates the use of gas-phase structural probes and theoretical modeling. While direct gas-phase electron diffraction (GED) studies specifically on Thallium(I) propan-2-olate are not widely reported in the surveyed literature, this technique has been successfully applied to determine the molecular structure of related organometallic cage compounds, such as tetra-tert-butyltetraboratetrahedrane, confirming its utility for such systems. rsc.org
In the absence of direct gas-phase experimental data for Thallium(I) propan-2-olate, computational chemistry provides a powerful tool for structural prediction and for the interpretation of experimental data obtained from solid-state and solution studies. sandia.gov Density Functional Theory (DFT) and other ab initio molecular orbital calculations are routinely employed to:
Model Molecular Geometries: Theoretical calculations can predict the geometry of isolated molecules or small aggregates, such as the [Tl(OCHMe₂)]₄ cubane. These models provide optimized bond lengths, bond angles, and dihedral angles that can be directly compared with data from single-crystal X-ray diffraction. nih.govsandia.gov
Predict Spectroscopic Properties: Computational methods can calculate vibrational frequencies, which are then compared to experimental data from IR and Raman spectroscopy to aid in the assignment of spectral bands corresponding to the Tl-O core and ligand vibrations. acs.org Furthermore, NMR chemical shifts can be calculated and compared with experimental ²⁰³’²⁰⁵Tl NMR data to confirm the persistence of structures in solution. nih.gov
Investigate Reaction Energetics: Theoretical studies can be used to assess the relative stability of different possible aggregates (e.g., dimer vs. tetramer vs. polymer), helping to rationalize the experimentally observed influence of steric bulk on the structure. rsc.org
The synergy between experimental data and theoretical calculations is crucial for a comprehensive understanding of the structural chemistry of Thallium(I) propan-2-olate. Experimental techniques provide real-world data on the structure in condensed phases, while theoretical calculations offer insight into the intrinsic properties of the molecule and help to interpret complex spectroscopic results. For example, high-quality DFT calculations have been used to provide meaningful interpretations of UV-vis absorbance spectral data for related metal alkoxide systems. sandia.gov This combined approach allows for a robust validation of the proposed structures, such as the cubane framework for [Tl(OCHMe₂)]₄.
| Methodology | Type | Information Provided for Thallium(I) Alkoxides | Reference |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Experimental | Precise bond lengths, bond angles, and aggregation state (cubane, dimer, polymer) in the solid state. | nih.govfigshare.comrsc.org |
| Solution & Solid-State NMR | Experimental | Information on the structure and dynamics (fluxionality) in solution and solid phases; confirms retention of the cubane core in solution. | nih.govsandia.gov |
| IR & Raman Spectroscopy | Experimental | Vibrational modes of the [Tl₄O₄] core and the organic ligands, used to characterize the cubane structure. | acs.org |
| Density Functional Theory (DFT) | Theoretical | Optimized molecular geometry, calculated bond parameters, predicted vibrational frequencies, and relative stabilities of different aggregates. | sandia.gov |
Reactivity Profiles and Reaction Mechanisms in Advanced Synthesis
Ligand Exchange and Transalkoxylation Reactions
Thallium(I) propan-2-olate, like other thallium(I) alkoxides, is a valuable reagent in inorganic and organometallic synthesis, primarily utilized for its ability to undergo ligand exchange and transalkoxylation reactions. These reactions involve the transfer of the propan-2-olate group to another metal center, a process driven by favorable thermodynamic factors. A common and efficient synthetic route to transition metal alkoxide complexes involves a salt metathesis reaction between a thallium alkoxide and a transition metal halide. rsc.org This method is often preferred because it cleanly yields the desired metal alkoxide while forming an insoluble thallium halide salt (e.g., TlCl, TlBr), which can be easily removed from the reaction mixture by filtration. rsc.org This precipitation provides a strong thermodynamic driving force for the reaction, often leading to high yields of the target complex. rsc.org
The kinetics of ligand substitution reactions in metal complexes can proceed through various mechanisms, broadly classified as associative, dissociative, or interchange. solubilityofthings.comualberta.ca In an associative mechanism, the incoming ligand binds to the metal center to form a higher-coordination intermediate before the leaving group departs. solubilityofthings.com Conversely, a dissociative mechanism involves the initial departure of the leaving group to form a lower-coordination intermediate, which is then captured by the incoming ligand. ualberta.ca
For many ligand substitution reactions involving aqua ions, the rate of reaction shows little dependence on the nature of the incoming ligand, which is consistent with a dissociative mechanism. ualberta.ca While specific kinetic studies on Thallium(1+) propan-2-olate are not extensively detailed in the provided literature, the reactivity patterns of thallium(I) alkoxides in salt metathesis reactions are strongly governed by thermodynamics. The key thermodynamic driver is the high lattice energy of the thallium(I) halide byproduct, which renders it insoluble in common organic solvents and shifts the equilibrium of the reaction far to the right. rsc.orgwikipedia.org
The general reaction can be represented as: n Tl(O-iPr) + MCln → M(O-iPr)n + n TlCl(s)
The favorability of this alkoxide transfer allows for the synthesis of transition metal alkoxide complexes that may be difficult to prepare using more conventional precursors like alkali metal alkoxides, which can sometimes form stable heterobimetallic intermediates. rsc.org
Thallium(I) is a "soft" metal ion, and its bonding preferences are influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory. However, its primary utility in the context of propan-2-olate is as a transfer agent for the "hard" alkoxide ligand. The research literature heavily focuses on the transfer of alkoxide (an oxygen-donor ligand) to other metal centers. rsc.orgnih.gov
Information regarding competitive ligand exchange reactions where nitrogen- or carbon-based ligands compete directly with the propan-2-olate group at the thallium(I) center is not prominent. The synthetic applications of thallium(I) alkoxides are dominated by their role as clean and efficient alkoxide donors. While thallium(I) can form complexes with a variety of ligands, the propan-2-olate moiety is typically employed as the active group to be transferred rather than as a spectator ligand in competitive exchange studies.
This compound as a Precursor in Heterometallic Alkoxide Synthesis
A significant application of this compound is its use as a precursor for the synthesis of complex homo- and heterometallic alkoxides. These compounds are of interest for their unique structural features and as single-source precursors for mixed-metal oxide materials. ijnrd.orgacs.org The use of thallium alkoxides provides a reliable and often high-yielding route to these complex molecular architectures. rsc.org
Thallium(I) alkoxides themselves often exist as oligomeric structures. For instance, thallium(I) alkoxides with fluorinated ligands have been shown to form cubane-like tetrameric structures, {Tl(OR)}4. acs.org With bulky alkoxide ligands, dimeric structures such as Tl2(OR)2 are common, featuring bridging alkoxide groups between the two thallium centers. rsc.orgrsc.orgnih.gov These homometallic aggregates serve as the reactive species in subsequent reactions.
The true synthetic power of thallium alkoxides is demonstrated in the formation of heterobimetallic complexes. By reacting a thallium alkoxide with a suitable second metal precursor, typically another metal alkoxide or halide, complex heterometallic structures can be isolated. A notable example is the reaction of thallium alkoxides with titanium alkoxides, which yields a series of thallium titanium double alkoxides. nih.gov The stoichiometry and structure of the resulting products are highly dependent on the steric bulk of the alkoxide ligands involved. For instance, reactions with less sterically demanding alkoxides can lead to higher nuclearity clusters containing a central oxide ligand, formed inadvertently. nih.gov In contrast, bulkier ligands lead to smaller, discrete heterobimetallic molecules. nih.gov
Table 1: Examples of Homo- and Heterometallic Complexes Derived from Thallium Alkoxides
| Complex | Metal Composition | Structural Features | Reference |
|---|---|---|---|
| {Tl(OC(CF3)3)}4 | Homometallic (Tl4) | Cubane (B1203433) structure with four Tl(I) centers. | acs.org |
| Tl2(OCtBu2Ph)2 | Homometallic (Tl2) | Dimeric structure with bridging alkoxide ligands. | rsc.orgrsc.org |
| Tl4Ti2(μ-O)(μ3-OEt)8(OEt)2 | Heterometallic (Tl4Ti2) | Octahedral arrangement of metal atoms around a central μ-O ligand. | nih.gov |
| TlTi2(μ3-OEt)2(μ-OEt)(μ-ONep)2(ONep)4 | Heterometallic (TlTi2) | Trinuclear complex with bridging ethoxide and neopentoxide ligands. | nih.gov |
| TlTi(μ-DMP)(μ-ONep)(DMP)(ONep)2 | Heterometallic (TlTi) | Dinuclear complex with bridging DMP and neopentoxide ligands. | nih.gov |
Metal-ligand cooperativity (MLC) and metal-metal cooperativity describe modes of reactivity where multiple components of a complex work in concert to facilitate a chemical transformation. wikipedia.orgvirginia.edu This can involve both the metal center and the ligand being directly involved in bond-making or bond-breaking events, or two or more metal centers acting together. wikipedia.orgvirginia.edu Such cooperative effects can enable challenging reactions by providing multi-centered pathways for substrate activation. virginia.edu
In the context of the heterometallic thallium complexes, the structural motifs, particularly the presence of bridging alkoxide ligands, are prerequisites for potential metal-metal cooperativity. The bridging ligands hold two or more metal centers in close proximity, allowing them to interact electronically and to potentially act in a concerted fashion on a substrate molecule. For example, in the Tl-Ti double alkoxides, the bridging alkoxides mediate the interaction between the Lewis acidic titanium centers and the thallium(I) ion, which possesses a stereochemically active 6s² lone pair. nih.govacs.org This arrangement could influence the electronic properties and reactivity of the cluster. While the term "cooperativity" is not always explicitly used, the improved performance of bimetallic systems over their monometallic counterparts often implies such an effect. ed.ac.uk The formation of unique transition metal complexes using thallium alkoxide precursors, which are inaccessible via other routes, suggests that the specific nature of the Tl-O bond and the structure of the bimetallic intermediates play a crucial role in the reaction pathway. rsc.orgrsc.org
Role in Specific Organic Transformations
While thallium(III) compounds are well-known oxidants in organic synthesis, the role of this compound is more specialized. researchgate.net Its primary function is not as a direct catalyst but as a stoichiometric alkoxide transfer reagent to generate other catalytically active transition metal complexes under mild conditions. rsc.org
This utility is particularly valuable for synthesizing metal alkoxide complexes that are otherwise difficult to access. For example, conventional synthesis using lithium alkoxides can be complicated by the formation of stable lithium-containing intermediates. The use of thallium(I) alkoxides circumvents this issue, providing a clean and efficient one-step synthesis. rsc.orgrsc.org
A specific example of this strategy is the reaction of a dimeric thallium(I) alkoxide with [Ru(cymene)Cl2]2. This reaction not only forms the desired ruthenium(II) alkoxide complex but also triggers a subsequent C-H activation at the ortho-position of the bulky alkoxide ligand, leading to its bidentate coordination. rsc.orgrsc.orgnih.gov This demonstrates how this compound can be used to access reactive intermediates that participate in important bond activation processes relevant to catalysis.
Table 2: Application of Thallium(I) Alkoxides in Synthesis
| Reactant | Thallium(I) Alkoxide Reagent | Product | Subsequent Transformation | Reference |
|---|---|---|---|---|
| Transition Metal Halides (e.g., Cr, Fe, Cu, Zn halides) | Tl2(OR)2 | [M(OR)n] complexes | Formation of complexes inaccessible by other routes. | rsc.orgrsc.org |
| [Ru(cymene)Cl2]2 | Tl2(OCtBu2Ph)2 | Ruthenium(II) alkoxide complex | Intramolecular C-H activation of the alkoxide ligand. | rsc.orgrsc.orgnih.gov |
| Titanium alkoxides [Ti(OR)4]n | [Tl(OR)]x | Tl-Ti double alkoxides | Formation of heterometallic clusters. | nih.gov |
Electron Transfer and Redox Chemistry of Thallium(I) Alkoxides
The chemistry of thallium is characterized by the accessibility of two stable oxidation states, +1 and +3, which dictates its involvement in electron transfer and redox processes. hhu.de Thallium(I) alkoxides, including this compound, predominantly feature thallium in the more stable +1 oxidation state. The standard reduction potential for the Tl⁺/Tl couple is -0.336 V, while the Tl³⁺/Tl⁺ couple is +1.25 V, indicating that thallium(I) is relatively stable towards reduction but can be oxidized to thallium(III). hhu.de
The redox behavior of thallium(I) alkoxides is influenced by the nature of the alkoxide ligand and the reaction conditions. In the presence of strong oxidizing agents, the Tl(I) center can undergo a two-electron oxidation to Tl(III). While specific studies on the electron transfer mechanisms of this compound are not extensively documented, the general behavior of thallium(I) compounds suggests that ligand-to-metal charge transfer (LMCT) can play a significant role in their redox chemistry. researchgate.net For thallium, electron transfer is often dominated by ligand↔metal transfer processes. researchgate.net
In some reactions, thallium(I) alkoxides can themselves act as mild oxidizing agents, although this is less common than their role as bases or nucleophiles. The specific redox potential of the Tl(I)/Tl(0) couple in the context of an alkoxide ligand will be modulated by the electron-donating properties of the propan-2-olate group.
Spectroscopic studies, particularly 205Tl NMR, have been instrumental in characterizing thallium(I) alkoxides. The chemical shifts are sensitive to the electronic environment of the thallium nucleus and can provide insights into the nature of the Tl-O bond and the aggregation state of the alkoxide in solution, which is typically a tetramer. rsc.org
Table 1: Spectroscopic Data for Selected Thallium(I) Alkoxides
| Compound | 205Tl NMR Chemical Shift (ppm) | J(203Tl–205Tl) (Hz) | Reference |
|---|---|---|---|
| Thallium(I) methoxide | - | 2570 | rsc.org |
| Thallium(I) ethoxide | 1234 | 2650 | rsc.org |
| Thallium(I) n-propoxide | 1258 | 2664 | rsc.org |
| Thallium(I) isopropoxide | 1148 | 2769 | rsc.org |
| Thallium(I) n-butoxide | 1269 | 2668 | rsc.org |
Note: Chemical shifts are relative to a reference standard.
Deprotonation and Base-Catalyzed Reactions
Thallium(I) alkoxides, such as this compound, are effective bases in organic synthesis. The basicity of the propan-2-olate anion, coupled with the soft nature of the thallium(I) cation, allows for efficient deprotonation of a variety of acidic protons. Thallium(I) ethoxide has been shown to be a superior base in promoting Suzuki cross-coupling reactions compared to other thallium(I) bases like thallium(I) hydroxide, due to its commercial availability, stability, and ease of handling. nih.gov
In base-catalyzed reactions, the alkoxide anion abstracts a proton from the substrate, generating a nucleophilic species that can then participate in subsequent bond-forming reactions. The thallium cation can play a role in activating the substrates or stabilizing intermediates through coordination.
A prominent example of the utility of thallium(I) alkoxides as bases is in the Suzuki cross-coupling reaction. In this palladium-catalyzed reaction, a base is required to activate the organoboron species, facilitating the transmetalation step. Thallium(I) ethoxide has been demonstrated to effectively promote the coupling of a range of vinyl- and arylboronic acids with vinyl and aryl halides, leading to good to excellent yields of the corresponding cross-coupled products. nih.gov The enhanced reactivity observed with thallium bases can be attributed to the high solubility of the thallium boronate intermediate, which accelerates the transmetalation process.
The general mechanism for the role of a thallium(I) alkoxide in a Suzuki coupling is as follows:
Deprotonation: The thallium(I) alkoxide reacts with the boronic acid to form a thallium boronate species.
Transmetalation: The thallium boronate then transfers the organic group to the palladium(II) center.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Catalytic and Stoichiometric Applications in C-C and C-Heteroatom Bond Formation
Thallium(I) alkoxides have found applications in both catalytic and stoichiometric bond-forming reactions, leading to the creation of new carbon-carbon (C-C) and carbon-heteroatom bonds.
C-C Bond Formation:
As mentioned previously, a significant application of thallium(I) alkoxides in a catalytic context is their use as a base in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org While the thallium alkoxide itself is not the catalyst, its presence is crucial for the catalytic cycle to proceed efficiently, thus enabling the formation of C(sp²)-C(sp²) bonds. nih.gov
In a stoichiometric sense, while less common for C-C bond formation, the basicity of this compound can be utilized to generate carbanions from weakly acidic hydrocarbons, which can then react with electrophiles to form new C-C bonds.
C-Heteroatom Bond Formation:
A key stoichiometric application of thallium(I) alkoxides is their use as alkoxide transfer reagents in salt metathesis reactions. rsc.org This method provides a convenient route for the synthesis of other metal alkoxides, particularly for transition metals. The reaction of a thallium(I) alkoxide with a metal halide results in the formation of a new metal alkoxide and the precipitation of the insoluble thallium(I) halide, which drives the reaction to completion. rsc.org This represents a facile method for the formation of a new metal-oxygen bond, a type of C-O bond formation at the metal center.
For example, dimeric thallium(I) alkoxides of the type Tl₂(OR)₂ have been used as precursors for the synthesis of chromium, iron, copper, zinc, and ruthenium alkoxide complexes. rsc.org
While direct applications of this compound in C-N bond formation are not widely reported, the principles of its basicity and nucleophilicity suggest potential utility. For instance, it could be used to deprotonate amines or other nitrogen-containing nucleophiles, facilitating their subsequent reaction with electrophiles to form C-N bonds. The use of thallium(I) salts of nitrogen heterocycles for subsequent alkylation reactions has been documented, suggesting a viable pathway for C-N bond formation. acs.org
Table 2: Summary of Applications in Bond Formation
| Reaction Type | Role of Thallium(I) Alkoxide | Bond Formed | Example Reaction |
|---|---|---|---|
| C-C Bond Formation | Base (co-catalyst) | C(sp²)-C(sp²) | Suzuki-Miyaura Coupling |
| C-O Bond Formation | Alkoxide Transfer Reagent | Metal-Oxygen | Synthesis of Transition Metal Alkoxides |
Coordination Chemistry and Complex Design
Monomeric, Oligomeric, and Polymeric Coordination Modes of Thallium(I)
The structural chemistry of thallium(I) compounds, including alkoxides like propan-2-olate, rarely features simple monomeric species in the solid state. Instead, they exhibit a strong tendency to aggregate into oligomeric or polymeric structures. This aggregation is driven by the formation of bridges through electronegative atoms, such as the oxygen of the propan-2-olate ligand.
For thallium(I) alkoxides, the degree of aggregation is heavily influenced by the steric bulk of the organic substituent. Less sterically demanding alkoxides typically form tetrameric cubane-like structures, [Tl(OR)]₄, where the thallium and oxygen atoms occupy the vertices of a distorted cube. rsc.orgacs.org In these arrangements, each thallium and oxygen atom is three-coordinate. In contrast, bulkier ligands, such as aryloxides or sterically hindered alkoxides, tend to form dimeric structures, [Tl(OR)]₂, with two-coordinate thallium centers bridged by the oxygen atoms of the ligands. rsc.orgrsc.org These fundamental units can then self-assemble into higher-order polymeric chains or networks through weaker secondary interactions. researchgate.net The coordination environment of thallium(I) is highly flexible, leading to structures that can appear inconsistent, with coordination numbers and geometries varying significantly even with minor changes to the ligands. nih.gov
A defining feature of thallium(I) chemistry is the influence of the valence 6s² electron pair. researchgate.net Contrary to being a passive, spherical "inert pair," these electrons are often stereochemically active, meaning they occupy a distinct region in the coordination sphere of the metal ion. nih.gov This activity leads to distorted coordination geometries where the ligands are clustered in one hemisphere around the thallium ion, leaving a void or gap in the other, which is occupied by the lone pair. researchgate.netnih.gov This arrangement is often described as "hemidirected," in contrast to a "holodirected" geometry where ligands are symmetrically distributed around the metal center. researchgate.net
The origin of this stereoactivity is not attributed to simple s-p hybridization, as once commonly thought. Instead, modern theoretical models suggest that the lone pair becomes stereochemically active when it is forced into antibonding orbital interactions with the surrounding ligands. nih.govscispace.com The system undergoes a structural distortion to minimize these repulsive forces, leading to the observed asymmetric coordination. nih.gov The extent of this distortion represents a balance between minimizing these repulsive orbital interactions and maximizing attractive electrostatic forces. nih.gov This effect is crucial in determining the crystal packing and the formation of supramolecular assemblies, as the void created by the lone pair can accommodate secondary interactions with neighboring molecules. researchgate.net
The coordination sphere of thallium(I) is exceptionally pliable, and the introduction of ancillary (additional) ligands can have a profound impact on the resulting structure's coordination number, geometry, and nuclearity. nih.gov Even subtle modifications to a ligand, such as the substitution of a methyl group on an aromatic ring, can induce drastic changes in the entire coordination motif. nih.gov
| Compound/Complex Class | Ancillary Ligand(s) | Tl(I) Coordination Number | Observed Geometry/Structure | Reference(s) |
| [Tl(OAr')]₄·THF | 3,5-bis(trifluoromethyl)phenoxide | 3 | Tetrameric cubane (B1203433) | acs.org |
| [Tl(OArF)]₄·2THF | Pentafluorophenoxide | 2 and 3 | Dimeric units with Tl···Tl interactions | acs.org |
| [Tl₂(OCtBu₂Ph)₂] | 2-phenyl-2-propyl)oxide | 2 (formally) | Dimeric with bridging alkoxides | rsc.orgrsc.org |
| Thallium(I) Salicylates | Salicylate derivatives | Variable (typically >3) | Dimers linked into strings or columns | nih.gov |
| [Tl(18-crown-6)]⁺ | 18-crown-6 | Variable | Tl⁺ displaced from the crown ether plane | nih.govscispace.com |
Synthesis and Characterization of Novel Thallium(I)-Propan-2-olate Adducts
The synthesis of new coordination compounds based on thallium(I) propan-2-olate involves the introduction of ancillary ligands to modify its structure and properties. Thallium(I) propan-2-olate itself can be considered a precursor that can react with a wide variety of Lewis basic ligands. General synthetic approaches for related thallium(I) alkoxides often involve salt metathesis reactions or reactions with acidic ligand precursors. rsc.orgnih.gov For example, reacting a thallium(I) salt with a non-coordinating anion, such as TlPF₆, with a lithium alkoxide (LiOR) yields the thallium alkoxide and an insoluble lithium salt. rsc.org Another common method is the reaction of a basic thallium(I) source, like thallium(I) carbonate (Tl₂CO₃) or thallium(I) ethoxide, with the protonated form of the ligand (e.g., a phenol or carboxylic acid). nih.gov
Characterization of these new adducts relies heavily on single-crystal X-ray diffraction to elucidate the complex solid-state structures. In solution, multinuclear NMR spectroscopy, particularly ²⁰⁵Tl NMR, is a powerful tool for probing the coordination environment of the thallium center, as the chemical shift is highly sensitive to changes in ligation. mdpi.com
The rational design of ligands is central to controlling the architecture of thallium(I) complexes. Ligands can be broadly classified as terminal, bridging, or chelating, and their design dictates the resulting dimensionality of the compound.
Bridging Ligands: These ligands connect two or more metal centers. wikipedia.org Simple, small anionic ligands like propan-2-olate are inherently effective bridging ligands, promoting the formation of oligomeric and polymeric structures. rsc.org Designing ligands with multiple, spatially separated donor sites can be used to intentionally construct extended frameworks such as 1D chains, 2D layers, or 3D networks.
Chelating Ligands: Chelating ligands possess two or more donor atoms positioned to bind to a single metal center, forming a stable ring structure. libretexts.org The use of chelating ligands in thallium(I) chemistry can be a strategy to limit or prevent polymerization by satisfying the metal's coordination sphere intramolecularly. This favors the formation of discrete, soluble monomeric or small oligomeric complexes. Key design principles for chelating ligands include the nature of the donor atoms, the length and flexibility of the spacer between them, and the resulting "bite angle," which must be compatible with the preferred geometry of the Tl(I) ion. mdpi.comnih.gov
Beyond the primary coordinate bonds, the solid-state structures of thallium(I) propan-2-olate adducts are profoundly influenced by a network of weaker intermolecular interactions. nih.gov These interactions direct the self-assembly of the primary coordination units into intricate supramolecular architectures. researchgate.netbath.ac.uk The stereochemically active lone pair often provides a vacant hemisphere that facilitates these secondary bonding contacts. researchgate.net
Key interactions in thallium(I) supramolecular chemistry include:
Tl···O/S/N Interactions: Contacts between a thallium(I) center and electronegative atoms on adjacent molecules are common and contribute significantly to the cohesion of the crystal lattice. nih.govrsc.org
Tl···π Interactions: The thallium(I) ion can interact with the π-electron systems of aromatic rings on neighboring ligands. rsc.org
Thallophilic Interactions (Tl···Tl): These are weak, attractive interactions between closed-shell Tl(I) ions. nih.gov While often longer and weaker than the d¹⁰-d¹⁰ interactions seen for gold(I), they can play a role in determining the packing arrangement, sometimes leading to dimeric units or chains with close Tl-Tl contacts. acs.orgnih.gov
The combination of primary coordination bonds and these diverse, weaker intermolecular forces results in the rich and often unpredictable structural chemistry of thallium(I).
| Interaction Type | Description | Typical Distance Range (Å) | Reference(s) |
| Tl–O (Primary) | Covalent/ionic bond to alkoxide/phenoxide | ~2.5 - 3.1 | nih.govmdpi.com |
| Tl···O (Secondary) | Weaker intermolecular contact | ~2.7 - 3.2 | nih.govmdpi.com |
| Tl···Tl (Thallophilic) | Metal-metal interaction | ~3.4 - 4.0 | acs.orgnih.gov |
| Tl···C (Arene) | Interaction with π-system of a phenyl ring | ~3.1 - 3.5 | nih.gov |
| Tl···S | Interaction with sulfur donor atoms | ~3.0 - 3.5 | rsc.org |
Applications in Advanced Materials Science and Engineering
Precursor Chemistry for Thin Film Deposition Techniques
Thin film deposition is a cornerstone of modern materials science, enabling the fabrication of functional coatings and electronic devices. Metal alkoxides are frequently employed as precursors in these processes due to their volatility and ability to decompose cleanly into desired materials. However, Thallium(1+) propan-2-olate does not appear to be a compound of interest for these applications based on available literature.
Chemical Vapor Deposition (CVD) of Thallium-Containing Films
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials, often in the form of thin films. The process involves the reaction of volatile precursor gases to form a solid film on a heated substrate. While various thallium-containing films, particularly those for high-temperature superconductors, have been deposited using CVD, there is no indication that this compound has been utilized as a precursor. Research in this area has historically focused on other thallium sources.
Atomic Layer Deposition (ALD) for Nanoscale Control
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. This self-limiting, sequential process is critical for the fabrication of next-generation nanoelectronics. A thorough review of scientific databases reveals no studies or patents describing the use of this compound as a precursor in any ALD process for thallium-containing films. The development of ALD processes for thallium compounds remains a niche area, and if any precursors have been investigated, they have not been widely reported.
Mechanism of Precursor Decomposition and Film Growth
Understanding the decomposition mechanism of a precursor is vital for controlling the film growth process and the properties of the resulting material. This includes studying the thermal stability of the precursor, its reaction pathways in the gas phase and on the substrate surface, and the byproducts of the reaction. As no literature exists on the use of this compound in CVD or ALD, its decomposition mechanism and the subsequent film growth kinetics and mechanisms have not been investigated or reported.
Role in the Synthesis of Thallium-Based Functional Nanomaterials
The synthesis of nanomaterials with controlled size, shape, and composition is a key focus of modern materials chemistry, with applications ranging from bio-imaging to quantum computing. Hydrothermal and solvothermal methods are common "bottom-up" approaches for producing a wide variety of nanomaterials.
Hydrothermal and Solvothermal Routes to Quantum Dots and Nanocrystals
Hydrothermal and solvothermal synthesis involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures. These methods are well-established for the production of a diverse range of nanocrystals, including quantum dots. While the synthesis of various metal oxide and chalcogenide nanocrystals using these techniques is extensively documented, there are no reports of this compound being used as a thallium source for the synthesis of thallium-based quantum dots or nanocrystals. Research on thallium-containing nanocrystals has explored other precursors, such as thallium acetate. chemistryviews.org
Integration into Mixed-Metal Oxide and Chalcogenide Frameworks
The incorporation of thallium into mixed-metal oxide and chalcogenide frameworks can lead to materials with interesting electronic and optical properties. Hydrothermal and solvothermal methods are often employed to create these complex structures. A comprehensive search of the scientific literature reveals no instances where this compound has been used as a reactant or precursor for the synthesis of such mixed-metal frameworks. The exploration of thallium-containing chalcogenides, for instance, has been pursued, but not with this specific alkoxide precursor.
Data Tables
Table 1: Research Findings on this compound in CVD and ALD
| Technique | Precursor | Co-reactant | Deposition Temperature (°C) | Resulting Film | Key Findings | Reference |
|---|---|---|---|---|---|---|
| CVD | - | - | - | - | No data available | - |
| ALD | - | - | - | - | No data available | - |
| Synthesis Method | Precursor | Solvent | Temperature (°C) | Resulting Nanomaterial | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Hydrothermal | - | - | - | - | No data available | - |
: Fabrication of Optoelectronic and Superconducting Materials
Thallium(I) propan-2-olate, also known as thallium(I) isopropoxide, is a metal alkoxide compound with potential applications as a precursor in the synthesis of advanced functional materials. Its utility is primarily explored in contexts where precise control over composition and homogeneity is critical, such as in the fabrication of specialized semiconductors and high-temperature superconductors. While not as commonly cited as other inorganic salts, its chemical properties make it a relevant candidate for solution-based synthesis routes like sol-gel or metal-organic decomposition (MOD).
Control of Doping and Stoichiometry in Thallium-Doped Semiconductors
The intentional introduction of impurities into a semiconductor, a process known as doping, is a fundamental technique used to modulate its electrical and optical properties. wikipedia.org Thallium has been investigated as a dopant in several semiconductor systems, where it can alter carrier concentration, conductivity, and optical bandgap.
The choice of precursor is critical for controlling the concentration and uniform distribution of dopant atoms within the semiconductor host lattice. While conventional doping techniques like thermal diffusion and vacuum evaporation have been used to introduce thallium, solution-based methods offer an alternative for achieving high homogeneity. researchgate.netresearchgate.net In this context, a soluble, high-purity precursor like Thallium(I) propan-2-olate could theoretically provide precise control over the thallium concentration in a precursor solution, which can then be used to grow doped thin films or nanocrystals. The ability to achieve atomic-level mixing in a solution can lead to a more uniform dopant distribution compared to solid-state diffusion methods, potentially preventing the formation of impurity clusters and improving device performance.
Research Findings on Thallium Doping:
Studies on cadmium oxide (CdO) thin films have shown that thallium doping significantly impacts their optoelectronic properties. For instance, incorporating thallium can widen the optical band gap and increase carrier concentration and conductivity. iaea.org In one study, a 2% thallium-doped CdO film exhibited a five-fold increase in conductivity compared to its undoped counterpart. iaea.org Similarly, doping of gallium selenide (B1212193) (GaSe) single crystals with thallium has been shown to increase their conductivity by approximately two orders of magnitude. researchgate.net
These findings underscore the importance of precise dopant control. The use of a metal alkoxide like Thallium(I) propan-2-olate in a sol-gel or similar solution process could enable the synthesis of a homogeneous precursor gel containing both the host semiconductor elements and the thallium dopant. Subsequent thermal treatment would convert this gel into the doped semiconductor oxide, with the initial atomic-scale mixing in the solution phase promoting uniform incorporation of thallium into the host material's crystal lattice.
Table 1: Effects of Thallium Doping on Semiconductor Properties
| Semiconductor Host | Doping Level | Observed Effect | Reference |
|---|---|---|---|
| Cadmium Oxide (CdO) | 2% Tl | Conductivity increased by 5 times; mobility increased by 1.4 times. | iaea.org |
| Cadmium Oxide (CdO) | 1% - 3% Tl | Optical band gap widened from 2.22 eV to 2.83 eV. | iaea.org |
| Gallium Selenide (p-GaSe) | 2.5 mol% Tl | Conductivity increased by approximately two orders of magnitude. | researchgate.net |
Precursors for High-Temperature Superconductors
Thallium-based cuprates are a class of high-temperature superconductors (HTS) with some of the highest known critical transition temperatures (Tc), reaching up to 127 K. ntu.edu.tw The synthesis of these materials, such as Tl-1223 ((Tl,Pb)Sr₂Ca₂Cu₃O₉) and Tl-2223 (Tl₂Ba₂Ca₂Cu₃O₁₀), is notoriously challenging due to the complexity of their multi-element stoichiometry and the high volatility of thallium oxides at the elevated temperatures required for synthesis. ntu.edu.twijcce.ac.irijcce.ac.ir These challenges can lead to loss of thallium from the material, resulting in incorrect phase formation and suppressed superconducting properties.
To overcome these issues, significant research has focused on developing precursor-based synthesis routes that improve the chemical homogeneity of the starting materials. Solution-based techniques, such as sol-gel chemistry, are particularly promising. ias.ac.inrsc.orgresearchgate.net These methods involve dissolving precursors of the constituent metals—thallium, barium, calcium, and copper—into a solvent to achieve atomic-level mixing. This intimate mixing in the liquid phase ensures that the elements are uniformly distributed, which can lower the required reaction temperature and time, thereby minimizing thallium loss. osti.gov
While specific studies detailing the use of Thallium(I) propan-2-olate are not widely prevalent, its properties as a metal alkoxide make it a strong candidate for such sol-gel routes. Metal alkoxides are frequently used in sol-gel synthesis because they can be hydrolyzed and condensed to form a stable, homogeneous oxide network (a gel). rsc.orgresearchgate.net For example, barium isopropoxide has been used in the sol-gel preparation of other superconductors. ias.ac.in The use of a thallium alkoxide like Thallium(I) propan-2-olate, in conjunction with appropriate alkoxide or salt precursors for barium, calcium, and copper, could facilitate the creation of a highly homogeneous, multi-component gel. This amorphous precursor powder, with its precise stoichiometry, can then be calcined and annealed to form the desired superconducting phase with greater control and reproducibility. ijcce.ac.irijcce.ac.ir
Table 2: Properties of Selected Thallium-Based High-Temperature Superconductors
| Superconductor Phase | Chemical Formula | Maximum Critical Temperature (Tc) | Key Synthesis Challenge |
|---|---|---|---|
| Tl-1223 | (Tl,Pb)Ba₂Ca₂Cu₃O₉ | ~115 K | Controlling oxygen partial pressure during annealing. ntu.edu.twijcce.ac.ir |
| Tl-2223 | Tl₂Ba₂Ca₂Cu₃O₁₀ | ~127 K | Preventing thallium loss at high temperatures. ntu.edu.tw |
| Tl-1234 | TlBa₂Ca₃Cu₄Oᵧ | ~122 K | Achieving phase purity from homogeneous gel precursors. osti.gov |
| Tl-2212 | Tl₂Ba₂CaCu₂O₈ | ~110 K | Formation is sensitive to annealing temperature and Tl₂O partial pressure. ijcce.ac.ir |
Theoretical and Computational Studies of Thallium 1+ Propan 2 Olate
Electronic Structure and Bonding Analysis
The electronic structure and the nature of the chemical bonds in Thallium(1+) propan-2-olate are fundamental to understanding its properties and reactivity. Computational studies, particularly those employing quantum chemical methods, are instrumental in elucidating these aspects.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic environment of this compound. These studies focus on the nature of the thallium-oxygen (Tl-O) bond, which is a key feature of this compound. The Tl-O bond in thallium(I) alkoxides is predominantly ionic in character, arising from the electrostatic attraction between the Tl⁺ cation and the propan-2-olate anion (CH₃)₂CHO⁻.
Computational models can predict various properties of this bond, including its length, vibrational frequency, and the partial charges on the thallium and oxygen atoms. While specific computational data for this compound is scarce in the literature, analogous data from studies on other thallium(I) compounds can provide valuable insights. For instance, experimental studies on solvated thallium(I) ions have shown Tl-O bond distances to vary depending on the coordination environment, with shorter bonds indicating stronger interactions. acs.orgnih.gov In crystalline thallium(I) tropolonates, mean Tl–O bond lengths have been reported to be in the range of 2.472(9) Å to 2.588(3) Å. nih.gov
A hypothetical DFT calculation on a simplified model of this compound could yield the following representative data:
| Parameter | Calculated Value | Method |
|---|---|---|
| Tl-O Bond Length | ~2.5 Å | DFT/B3LYP |
| Mulliken Charge on Tl | ~+0.8 e | DFT/B3LYP |
| Mulliken Charge on O | ~-0.7 e | DFT/B3LYP |
| Tl-O Stretching Frequency | ~450 cm⁻¹ | DFT/B3LYP |
Note: The data in the table above is hypothetical and serves as an illustrative example of what a quantum chemical calculation might predict. Actual values would require a dedicated computational study.
Due to its high atomic number (Z=81), thallium exhibits significant relativistic effects that influence its chemical behavior. These effects arise from the high velocity of the inner-shell electrons, which approach the speed of light. This leads to a relativistic contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals.
For Thallium(1+), the most prominent relativistic effect is the inert pair effect. The contraction of the 6s orbital makes the two 6s electrons less available for bonding, favoring the +1 oxidation state over the +3 state. This effect is crucial in understanding the stability and chemistry of this compound. Relativistic DFT calculations are necessary to accurately model the properties of thallium compounds. bohrium.comresearchgate.netkg.ac.rs These calculations incorporate relativistic corrections to provide a more accurate description of the electronic structure and bonding. rsc.org
The impact of relativistic effects on the properties of a hypothetical Tl-X bond are summarized below:
| Property | Non-Relativistic Prediction | Relativistic Prediction | Reason for Difference |
|---|---|---|---|
| Tl-X Bond Length | Longer | Shorter | Contraction of s and p orbitals |
| Bond Dissociation Energy | Lower | Higher | Increased orbital overlap and stability |
| Ionization Potential of Tl | Lower | Higher | Stabilization of the 6s orbital |
Reaction Mechanism Prediction and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies, which are crucial for understanding reaction rates and pathways.
Transition state theory is a fundamental concept in the study of reaction mechanisms. wikipedia.orgox.ac.uklibretexts.org A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Computational methods can be used to locate and characterize these transition states. For a reaction involving this compound, such as its use as a reagent in organic synthesis, identifying the transition state structure would provide insights into the stereochemistry and regioselectivity of the reaction. e3s-conferences.org
For example, in an alkoxide transfer reaction, the transition state might involve the coordination of the thallium center to the substrate, followed by the transfer of the propan-2-olate group. The geometry of this transition state, including bond lengths and angles, can be determined through calculations.
Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. researchgate.net Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. acs.orgnih.gov
For reactions involving ionic species like this compound, solvation is particularly important. The solvent can stabilize charged intermediates and transition states, thereby altering the reaction pathway and rate. Intermolecular interactions, such as hydrogen bonding or van der Waals forces between the reactants, solvent, and any catalysts, also play a crucial role and can be modeled computationally.
Simulations of Aggregation and Solid-State Structures
In the solid state and often in non-polar solvents, metal alkoxides have a strong tendency to aggregate, forming oligomeric or polymeric structures. researchgate.net This aggregation is driven by the desire of the metal centers to increase their coordination number.
Molecular dynamics (MD) simulations can be used to study the aggregation process of this compound. nih.govchemrxiv.orgrsc.org These simulations model the motion of atoms and molecules over time, allowing for the observation of how individual molecules come together to form larger clusters. The simulations can provide information on the size, shape, and structure of the aggregates, as well as the thermodynamics of the aggregation process.
In the solid state, this compound is expected to form a crystalline structure. researchgate.net Computational methods can be used to predict the most stable crystal packing arrangement. These predictions can be compared with experimental data from X-ray diffraction to validate the computational model and to gain a deeper understanding of the intermolecular forces that govern the solid-state structure.
Molecular Dynamics Simulations of Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound in solution, MD simulations could provide critical insights into its behavior at the atomic level, which is essential for understanding its chemical reactivity, transport properties, and interactions with its environment.
Hypothetical Research Findings and Discussion:
An MD simulation of this compound would typically involve defining a force field to describe the interactions between the thallium ion, the propan-2-olate anion, and the solvent molecules. The simulation would track the trajectories of all particles, allowing for the calculation of various properties.
Key areas of investigation would include:
Solvation Structure: Determining how solvent molecules arrange around the thallium cation and the propan-2-olate anion. This includes calculating the radial distribution functions to find the average distance and coordination number of solvent molecules in the first and subsequent solvation shells.
Ion Pairing: Investigating the extent to which Thallium(1+) and propan-2-olate ions exist as free ions, solvent-separated ion pairs, or contact ion pairs in different solvents. The potential of mean force could be calculated to understand the thermodynamics of ion association.
Dynamic Properties: Calculating diffusion coefficients for the individual ions to understand their mobility in solution. Additionally, the residence time of solvent molecules in the coordination sphere of the thallium ion could be determined to understand the lability of the solvated complex.
A hypothetical data table summarizing potential findings from such a simulation is presented below. It is important to reiterate that these are illustrative values, as no specific experimental or computational data for this compound is currently available.
| Parameter | Value | Description |
|---|---|---|
| Force Field | CHARMM/AMBER (modified) | A set of empirical energy functions to describe interatomic interactions. |
| Solvent Model | TIP3P Water | A common three-site rigid water model. |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Tl+-Owater 1st Shell Peak (Å) | 2.8 Å | Hypothetical average distance to the nearest water oxygen atoms. |
| Tl+ Coordination Number | 6 | Hypothetical number of water molecules in the first solvation shell. |
| Diffusion Coefficient (Tl+) (x10-9 m2/s) | 1.5 | A measure of the ion's mobility in the solution. |
Density Functional Theory (DFT) for Crystal Packing and Polymorphism
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of solid-state chemistry, DFT is invaluable for predicting the stable crystal structures of a compound and exploring its potential polymorphs—different crystalline forms of the same substance.
Hypothetical Research Findings and Discussion:
For this compound, DFT calculations could be employed to predict its most stable crystal packing arrangement from a set of computationally generated hypothetical structures. This process, often referred to as crystal structure prediction, is crucial for understanding the physical properties of the solid material.
Key aspects that would be investigated include:
Lattice Energy Minimization: Calculating the total energy of various possible crystal lattices to identify the thermodynamically most stable arrangement.
Polymorph Prediction: Identifying other low-energy crystal structures that could exist as metastable polymorphs. The energy difference between polymorphs is a key factor in their relative stability and the likelihood of their experimental observation.
Intermolecular Interactions: Analyzing the nature of the forces that hold the crystal together, such as ionic bonds, van der Waals forces, and any potential weaker interactions involving the propan-2-olate alkyl groups.
The results of such a study would provide fundamental knowledge about the solid-state properties of this compound. A hypothetical data table summarizing the predicted properties of two potential polymorphs is shown below. This data is purely illustrative due to the absence of published DFT studies on this compound.
| Property | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pbca |
| Lattice Energy (kJ/mol) | -650 | -645 |
| Density (g/cm3) | 3.85 | 3.80 |
| Relative Stability | Most Stable | Metastable (+5 kJ/mol) |
Future Research Directions and Emerging Applications
Development of Sustainable Synthetic Routes and Green Chemistry Initiatives
The traditional synthesis of metal alkoxides often involves reactive metals and anhydrous organic solvents, which can present environmental and safety challenges. Future research will undoubtedly focus on developing more sustainable and greener synthetic methodologies for Thallium(I) propan-2-olate.
Green chemistry initiatives aim to reduce waste, minimize energy consumption, and use less hazardous substances. For Thallium(I) propan-2-olate, this could involve exploring solvent-free reaction conditions or the use of more benign solvent systems. Techniques such as mechanochemistry, which uses mechanical force to induce reactions, and sonochemistry, which employs ultrasound, have been successfully applied to the green synthesis of thallium(I) coordination polymers and could be adapted for the synthesis of thallium alkoxides. nih.gov These methods can lead to reduced reaction times, lower energy inputs, and decreased solvent waste. nih.gov
Another avenue of green synthesis is the use of bio-derived isopropanol (B130326) as a starting material. Furthermore, developing catalytic routes to Thallium(I) propan-2-olate, rather than stoichiometric ones, could significantly improve the atom economy of the synthesis. The principles of green chemistry that could guide future synthetic strategies are summarized in the table below.
| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefit |
|---|---|---|
| Waste Prevention | Development of high-yield, atom-economical synthetic routes. | Reduction of byproducts and environmental impact. |
| Safer Solvents and Auxiliaries | Exploration of solvent-free methods (mechanochemistry) or use of greener solvents like ionic liquids or supercritical fluids. | Reduced toxicity and environmental harm from solvent use. |
| Design for Energy Efficiency | Utilization of sonochemical or microwave-assisted synthesis to lower reaction temperatures and times. | Lower energy consumption and operational costs. |
| Use of Renewable Feedstocks | Employing propan-2-ol derived from biomass. | Reduced reliance on petrochemical sources. |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Characterization
A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques are powerful tools for the in-situ monitoring of reactions involving Thallium(I) propan-2-olate, providing real-time data on the formation of intermediates and products.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly well-suited for this purpose. Studies on other thallium(I) alkoxides, such as the ethoxide and n-propoxide, have shown characteristic vibrational bands associated with the Tl-O-C core. acs.org A normal coordinate analysis of tetrameric thallium(I) alkoxides indicates that the high intensity of low-frequency Raman bands may be evidence of metal-metal bonding within the tetrameric [Tl(OR)]₄ core. acs.org Future research could apply these techniques to monitor the synthesis of Thallium(I) propan-2-olate or its subsequent reactions in real-time, tracking the disappearance of reactant peaks and the emergence of product signatures.
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. Thallium possesses two NMR-active nuclei, 203Tl and 205Tl, both of which are spin-1/2 and yield narrow signals, making them excellent probes of the local chemical environment. nih.govhuji.ac.il 205Tl NMR studies on a range of thallium(I) alkoxides have confirmed that these species predominantly exist as tetramers in solution. rsc.orgnih.gov The chemical shifts in 205Tl NMR are sensitive to the nature of the alkyl group, and spin-spin coupling between 203Tl and 205Tl can be observed. rsc.org Future in-situ NMR studies could provide detailed mechanistic insights into ligand exchange reactions or the catalytic cycles involving Thallium(I) propan-2-olate.
| Technique | Information Provided | Potential Application |
|---|---|---|
| FTIR Spectroscopy | Vibrational modes of Tl-O-C bonds and organic moieties. | Monitoring reaction kinetics and identifying functional group transformations. |
| Raman Spectroscopy | Vibrational modes, particularly sensitive to the Tl₄O₄ core and potential Tl-Tl interactions. acs.org | Characterizing the cluster structure in solution and monitoring its integrity during reactions. |
| 1H and 13C NMR | Structure and dynamics of the propan-2-olate ligand. rsc.org | Confirming product formation and detecting ligand-based side reactions. |
| 203Tl/205Tl NMR | Directly probes the thallium environment, aggregation state (tetramer), and electronic structure. rsc.orgnih.gov | Investigating ligand exchange, catalyst resting states, and thallium-substrate interactions. |
Rational Design of Thallium(I) Propan-2-olate Analogues for Enhanced Reactivity
The reactivity of metal alkoxides can be finely tuned by modifying the steric and electronic properties of the alkoxide ligand. The rational design of analogues of Thallium(I) propan-2-olate represents a promising avenue for enhancing its reactivity and tailoring its properties for specific applications.
Introducing bulkier substituents on the propan-2-olate backbone could lead to the formation of dimeric or even monomeric thallium(I) alkoxides, in contrast to the typical tetrameric structure. rsc.orgrsc.org Such changes in aggregation state can dramatically alter the compound's solubility and reactivity. For instance, dimeric thallium(I) alkoxides with bulky ligands have been synthesized and shown to be effective alkoxide-transfer reagents for the synthesis of other metal alkoxide complexes that are difficult to access through conventional routes. rsc.orgrsc.org
Electron-withdrawing or -donating groups could also be incorporated into the ligand structure to modulate the Lewis acidity of the thallium center. The acidity of the parent alcohol has been shown to influence the degree of covalency at the thallium center in thallium(I) alkoxides, which is reflected in their 203/205Tl chemical shifts. nih.gov By systematically varying the ligand, a library of Thallium(I) propan-2-olate analogues could be created with a spectrum of reactivities, optimized for specific catalytic transformations or materials science applications.
Exploration in Catalysis for Novel Transformations
While thallium compounds are known to be toxic, their unique catalytic properties continue to attract interest for specialized applications where their performance is unparalleled. Thallium(I) compounds, including alkoxides like thallium(I) ethoxide, have been shown to act as bases that can accelerate reactions such as the Suzuki cross-coupling. rsc.org Additionally, the thallium(I) cation can function as a Lewis acid catalyst to promote esterification and oxidation reactions. rsc.org
Future research into Thallium(I) propan-2-olate will likely explore its potential as a catalyst in a wider range of organic transformations. Its basicity could be harnessed in condensation reactions or as a non-nucleophilic base in elimination reactions. As an alkoxide-transfer agent, it could facilitate the in-situ generation of other metal alkoxide catalysts, a strategy that has proven effective with other thallium alkoxides in the synthesis of transition metal complexes. rsc.org
The exploration of novel catalytic activities for Thallium(I) propan-2-olate and its analogues could include:
C-C and C-N bond formation: Acting as a base or precursor to the active catalyst in cross-coupling reactions.
Polymerization: As an initiator for ring-opening polymerization of cyclic esters or lactones.
Oxidation/Reduction reactions: In conjunction with other reagents, mediating electron transfer processes.
The development of heterogeneous catalysts containing thallium is another area of interest, which could help mitigate toxicity concerns by immobilizing the thallium species on a solid support. rsc.org
Integration with Machine Learning for Predictive Chemistry and Materials Design
The intersection of machine learning and chemistry is rapidly advancing, offering powerful tools for accelerating the discovery and optimization of new molecules and materials. nih.gov In the context of Thallium(I) propan-2-olate, machine learning models could be employed in several ways.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the chemical and physical properties of new Thallium(I) propan-2-olate analogues before they are synthesized. acs.org This would enable the computational screening of large virtual libraries of compounds to identify candidates with enhanced reactivity, specific catalytic activity, or desired material properties.
Materials Design: Generative models, a class of machine learning algorithms, can design novel chemical structures with optimized properties. acs.org This approach could be used to design new thallium(I) alkoxide-based precursors for advanced materials, such as specialized glasses or electronic components, where thallium compounds have found application. nih.gov By integrating experimental data with machine learning, a "closed-loop" system for discovery can be envisioned, where the algorithm suggests new compounds, they are synthesized and tested, and the results are fed back into the model to improve its predictive accuracy for the next cycle.
While the application of machine learning to thallium chemistry is still in its infancy, the potential to guide research, reduce trial-and-error experimentation, and accelerate the development of new applications for compounds like Thallium(I) propan-2-olate is immense.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
